molecular formula C15H31Cl B13816189 Pentadecane, 1-chloro- CAS No. 4862-03-7

Pentadecane, 1-chloro-

Cat. No.: B13816189
CAS No.: 4862-03-7
M. Wt: 246.86 g/mol
InChI Key: WFDSCHJVWDKDFK-UHFFFAOYSA-N
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Description

1-Chloropentadecane is an organic compound with the molecular formula C15H31Cl . It belongs to the class of chlorinated hydrocarbons, specifically a chlorinated alkane. This compound is characterized by a long carbon chain with a chlorine atom attached to the first carbon. It is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloropentadecane can be synthesized through the chlorination of pentadecane. The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom on the pentadecane molecule.

Industrial Production Methods: In an industrial setting, the production of 1-chloropentadecane may involve continuous flow reactors where pentadecane and chlorine gas are introduced under controlled conditions. The reaction is monitored to ensure the selective chlorination at the desired position, minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloropentadecane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium can be used to replace the chlorine atom with a hydroxyl group, forming pentadecanol.

    Reduction: The compound can be reduced to pentadecane using reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Pentadecanol: Formed through nucleophilic substitution with hydroxide ions.

    Pentadecane: Formed through reduction reactions.

Scientific Research Applications

1-Chloropentadecane is utilized in various scientific research fields due to its chemical properties:

    Chemistry: It serves as a precursor in the synthesis of other organic compounds and as a reagent in organic reactions.

    Biology: It is used in studies involving lipid metabolism and the behavior of chlorinated hydrocarbons in biological systems.

    Medicine: Research into its potential effects and interactions with biological molecules is ongoing.

    Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-chloropentadecane involves its reactivity as a chlorinated hydrocarbon. The chlorine atom makes the molecule more reactive towards nucleophiles, facilitating substitution reactions. In biological systems, it may interact with lipid membranes and proteins, affecting their structure and function.

Comparison with Similar Compounds

  • 1-Chlorodecane (C10H21Cl)
  • 1-Chlorododecane (C12H25Cl)
  • 1-Chlorotetradecane (C14H29Cl)

Comparison: 1-Chloropentadecane is unique due to its longer carbon chain compared to similar chlorinated alkanes. This longer chain length can influence its physical properties, such as boiling point and solubility, and its reactivity in chemical reactions. The specific position of the chlorine atom also affects its chemical behavior and applications.

Properties

IUPAC Name

1-chloropentadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDSCHJVWDKDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31Cl
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063630
Record name Pentadecane, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.86 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4862-03-7
Record name 1-Chloropentadecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4862-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentadecane, 1-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004862037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentadecane, 1-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentadecane, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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